molecular formula C15H21NO B5831356 N-cyclohexyl-2,5-dimethylbenzamide

N-cyclohexyl-2,5-dimethylbenzamide

Cat. No.: B5831356
M. Wt: 231.33 g/mol
InChI Key: WICOEYFGSXHZNQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-dimethylbenzamide is an organic compound characterized by a cyclohexyl group attached to a benzamide structure with two methyl groups at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with cyclohexylamine. The process can be summarized as follows:

    Formation of 2,5-dimethylbenzoyl chloride: 2,5-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 2,5-dimethylbenzoyl chloride.

    Amidation Reaction: The 2,5-dimethylbenzoyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale chlorination: Using thionyl chloride in a controlled environment.

    Amidation in industrial reactors: Ensuring efficient mixing and temperature control to maximize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methyl groups, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.

    Reduction: Formation of N-cyclohexyl-2,5-dimethylbenzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Comparison with Similar Compounds

    N-cyclohexylbenzamide: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.

    2,5-dimethylbenzamide: Lacks the cyclohexyl group, affecting its solubility and reactivity.

    N-cyclohexyl-2-methylbenzamide: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness: N-cyclohexyl-2,5-dimethylbenzamide is unique due to the presence of both the cyclohexyl group and two methyl groups, which confer specific steric and electronic properties

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICOEYFGSXHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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